molecular formula C7H4ClNO3 B1583853 2-Chloro-6-nitrobenzaldehyde CAS No. 6361-22-4

2-Chloro-6-nitrobenzaldehyde

Cat. No. B1583853
CAS RN: 6361-22-4
M. Wt: 185.56 g/mol
InChI Key: RZDOUWDCYULHJX-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzaldehyde is an organic compound that serves as an intermediate for the synthesis of benzamidazoles .


Synthesis Analysis

The synthesis of 2-Chloro-6-nitrobenzaldehyde can be achieved from 2-Chloro-6-nitrotoluene and N,N-Dimethylformamide dimethyl acetal . Another method involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .


Molecular Structure Analysis

The molecular formula of 2-Chloro-6-nitrobenzaldehyde is C7H4ClNO3. It has an average mass of 185.565 Da and a monoisotopic mass of 184.987976 Da .


Chemical Reactions Analysis

2-Chloro-6-nitrobenzaldehyde is useful as an organic intermediate for the synthesis of benzamidazoles .


Physical And Chemical Properties Analysis

2-Chloro-6-nitrobenzaldehyde has a melting point of 69-71 °C. It has a density of 1.5±0.1 g/cm3 and a boiling point of 298.8±25.0 °C at 760 mmHg .

Scientific Research Applications

Benzamidazoles are a class of compounds with a wide range of applications in medicinal chemistry. They have been found to exhibit a variety of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

The synthesis of benzamidazoles typically involves the reaction of 2-Chloro-6-nitrobenzaldehyde with a suitable amine under appropriate conditions. The exact procedures and parameters can vary depending on the specific amine used and the desired benzamidazole product.

The outcomes of these reactions are typically evaluated using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can confirm the structure of the synthesized benzamidazole and determine its purity.

    Synthesis of Benzamidazoles

    • Application : Benzamidazoles are a class of compounds with a wide range of applications in medicinal chemistry. They exhibit a variety of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
    • Method : The synthesis of benzamidazoles typically involves the reaction of 2-Chloro-6-nitrobenzaldehyde with a suitable amine under appropriate conditions .
    • Outcome : The outcomes of these reactions are typically evaluated using techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can confirm the structure of the synthesized benzamidazole and determine its purity .

    Synthesis of 2-Nitrobenzyl-Chitosan

    • Application : 2-Nitrobenzyl-chitosan is a compound that can be electrospun into nanofiber matrices. These matrices have potential applications in tissue engineering and drug delivery .
    • Method : The synthesis of 2-nitrobenzyl-chitosan involves the reaction of 2-Nitrobenzaldehyde with chitosan .
    • Outcome : The resulting 2-nitrobenzyl-chitosan is soluble in trifluoroacetic acid and can be electrospun into nanofiber matrices. Upon photolysis, the nitrobenzyl group is cleaved to form neat chitosan nanofiber matrices .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

2-chloro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDOUWDCYULHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212991
Record name 2-Chloro-6-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzaldehyde

CAS RN

6361-22-4
Record name 2-Chloro-6-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6361-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-nitrobenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-6-nitrobenzaldehyde
Source EPA DSSTox
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Record name 2-chloro-6-nitrobenzaldehyde
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Record name 2-CHLORO-6-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
HC Hang, C Yu, KG Ten Hagen, E Tian, KA Winans… - Citeseer
1A 10604-6 2-CHLORO-6-NITROBENZALDEHYDE, 97% 11A 12809-0 3-ETHOXY-4-HYDROXYBENZALDEHYDE, 99% 21A 13871-1 2, 4, 6-TRIMETHOXYBENZALDEHYDE, 98% 2A …
Number of citations: 2 citeseerx.ist.psu.edu
IW Harvey, DM Smith, CR White - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… the formation of the Schiff bases 5a and 5b from 2-chloro-6nitrobenzaldehyde and 2-amino-4- or -5-chloroacetanilide, and cyclisation of the Schiff bases with potassium cyanide in …
Number of citations: 1 pubs.rsc.org
LAC L-Ala-NCA - researchgate.net
Scheme 2*.. The low reactivity of porphyrin 1 led us to check the capacity of a substituted aniline to act as polymerisation initiator of L-AlaNCA, thus ortho toluidine was stirred for 4 days …
Number of citations: 0 www.researchgate.net
R Gopinath, SJ Haque, BK Patel - The Journal of organic …, 2002 - ACS Publications
… Thus, under the reaction conditions, 2-chloro-6-nitrobenzaldehyde 10 gave dialkyl acetal in … clearly demonstrated in the case of 2-chloro-6-nitrobenzaldehyde 10. This methodology can …
Number of citations: 197 pubs.acs.org
M Bentov, Z Pelchowicz, A Levy - Israel Journal of Chemistry, 1964 - Wiley Online Library
… 2-Chloro-6-nitrobenzaldehyde. 2-Chloro-6-nitrobenzyl alcohol (15 g) and 20 % sulphuric acid (400 ml) were introduced into a flask provided with a steam distillation set up and a …
Number of citations: 19 onlinelibrary.wiley.com
A Ahmad, LJ Dunbar, IG Green, IW Harvey… - Journal of the …, 1994 - pubs.rsc.org
… A solution of o-phenylenediamine (1.08 g, 0.01 mol) and 2chloro-6-nitrobenzaldehyde (1.85 g, 0.01 mol) in the minimum volume of ethanol was heated to boiling for 3 min, then cooled …
Number of citations: 16 pubs.rsc.org
S Lee, H Lee, KY Yi, BH Lee, S Yoo, K Lee… - Bioorganic & medicinal …, 2005 - Elsevier
… The 4-nitro 11 and chloro 12 compounds were similarly prepared from 2,6-dinitro- and 2-chloro-6-nitrobenzaldehyde, respectively. The 4-amino compound 13 was obtained by Raney-…
Number of citations: 27 www.sciencedirect.com
OI Afanasyev, E Podyacheva, A Rudenko… - The Journal of …, 2020 - ACS Publications
… A 25 mL Schlenk tube with a magnetic stirring bar was prepared according to the standard Schlenk technique and charged with 2-chloro-6-nitrobenzaldehyde (200 mg, 100 mol %, 1.08 …
Number of citations: 25 pubs.acs.org
KN Zelenin, OB Kuznetsova, VV Alekseev… - Chemistry of …, 1994 - Springer
… The same behavior had been observed previously for the thiosemicarbazone of 2-chloro-6-nitrobenzaldehyde [2], apparently due to steric hindrance to closure of the ring. On the …
Number of citations: 2 link.springer.com
E Lewandowska, S Kinastowski… - Canadian journal of …, 2002 - cdnsciencepub.com
Reaction of the diethyl 2-nitro-4-(trifluoromethyl)benzylidenemalonate with diethylamine in alcohols resulted in the reduction of the nitro group and the oxidation of the vinylic carbon …
Number of citations: 10 cdnsciencepub.com

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